5-Fluoro-2-iodo-N,N-dimethylbenzamide
Description
5-Fluoro-2-iodo-N,N-dimethylbenzamide is a halogenated benzamide derivative characterized by a fluorine atom at the 5-position and an iodine atom at the 2-position of the benzene ring, with a dimethyl-substituted amide group at the 1-position. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules such as tetrazole-containing analogs (e.g., compound 3c in ). Its synthesis involves reacting 5-fluoro-2-iodobenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by amidation with dimethylamine. Key spectroscopic data include:
Properties
IUPAC Name |
5-fluoro-2-iodo-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FINO/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJXVNABABTFQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodo-N,N-dimethylbenzamide typically involves the iodination of 5-fluoro-N,N-dimethylbenzamide. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile or dichloromethane . The reaction conditions often require a controlled temperature and pH to ensure the selective iodination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Fluoro-2-iodo-N,N-dimethylbenzamide can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the removal of the iodine atom, forming 5-fluoro-N,N-dimethylbenzamide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: 5-Fluoro-2-iodo-N,N-dimethylbenzamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated benzamides on biological systems . It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory, anticancer, or antimicrobial properties .
Industry: The compound is utilized in the development of advanced materials and specialty chemicals . Its reactivity and functional groups make it suitable for various industrial applications, including the production of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodo-N,N-dimethylbenzamide involves its interaction with specific molecular targets in biological systems . The fluorine and iodine atoms enhance the compound’s ability to bind to enzymes or receptors, modulating their activity . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-fluoro-2-iodo-N,N-dimethylbenzamide are compared below with analogous benzamide derivatives, emphasizing substituent effects, physicochemical properties, and applications.
Table 1: Comparative Analysis of this compound and Analogues
Key Findings
Substituent Effects on Reactivity and Bioactivity: The iodine atom in this compound enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in non-iodinated analogs like benodanil. Fluorine at the 5-position (vs. 2- or 4-positions in other compounds) influences electronic properties and metabolic stability. For example, the ¹⁹F NMR shift (δ -107.8 ppm) in the target compound reflects deshielding due to iodine’s electron-withdrawing effect.
Amide Group Modifications: The N,N-dimethylamide group in the target compound improves solubility in organic solvents compared to N-phenyl (benodanil) or oxadiazole-linked analogs. However, it may reduce hydrogen-bonding capacity, limiting interactions in biological systems compared to thiazole-containing derivatives (e.g., ).
Biological and Industrial Applications: Benodanil (2-iodo-N-phenylbenzamide) is a commercial fungicide, highlighting the role of iodine in agrochemical activity. The thiazole- and oxadiazole-containing benzamides () exhibit targeted bioactivity (e.g., antiparasitic or kinase inhibition), whereas the target compound is primarily a synthetic intermediate.
Synthetic Methodologies: The target compound is synthesized via acid chloride formation (thionyl chloride), a method also used for 2,4-difluorobenzoyl chloride in . In contrast, benodanil’s N-phenyl group likely requires Ullmann-type coupling.
Contradictions and Limitations
- While fluorine and iodine are both halogens, their steric and electronic contributions (e.g., iodine’s polarizability vs.
Biological Activity
5-Fluoro-2-iodo-N,N-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom at the 5-position and an iodine atom at the 2-position of the benzamide structure. This unique substitution pattern affects its chemical reactivity and biological interactions.
The mechanism of action for this compound involves its interaction with specific biomolecular targets. The fluorine and iodine substituents can enhance binding affinity to proteins or enzymes, potentially modulating their activity. The compound may act as an inhibitor or modulator in various biochemical pathways, although specific targets remain to be fully elucidated.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction.
- Antimicrobial Properties : Some studies have reported its efficacy against certain bacterial strains, indicating potential use as an antimicrobial agent.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes linked to disease pathways, although detailed mechanisms are still under investigation.
Table 1: Summary of Biological Activities
Table 2: Case Studies
Case Studies
- Anticancer Efficacy : A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Activity : In vitro assays demonstrated that this compound exhibited strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study quantified the MIC, establishing a foundation for further development as an antibiotic.
- Enzyme Targeting : Research focusing on enzyme inhibition highlighted the compound's ability to selectively inhibit JAK kinases, which play critical roles in inflammatory responses and cancer progression. This selectivity may offer therapeutic benefits in conditions like psoriasis and rheumatoid arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
